Bromodomain Selectivity: BRPF1 Inhibition vs. BRPF2/3
The compound exhibits potent inhibition of BRPF1 (Peregrin) with an IC50 of 65 nM, but is >20-fold less potent against the closely related bromodomains BRPF2 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1]. This selectivity profile is not shared by many other bromodomain inhibitors, which often display broader pan-BRPF activity. The differentiation lies in the ability to target BRPF1 while sparing BRPF2/3, which is critical for studying isoform-specific functions.
vs BRPF2 1,400 nM, BRPF3 7,600 nM
| Evidence Dimension | Inhibition potency (IC50) |
|---|---|
| Target Compound Data | BRPF1: 65 nM |
| Comparator Or Baseline | BRPF2: 1,400 nM; BRPF3: 7,600 nM |
| Quantified Difference | 21.5-fold less potent for BRPF2; 117-fold less potent for BRPF3 |
| Conditions | BROMOscan assay in E. coli BL21, 1 hr incubation |
Why This Matters
This selectivity is essential for researchers requiring specific BRPF1 inhibition without confounding effects from other BRPF family members, reducing off-target noise in cellular assays.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436). Affinity data for bromodomain-containing protein 1. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249772 View Source
